
Tert-butyl 2-(methylamino)-2-oxoethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl methyl(2-(methylamino)ethyl)carbamate (TBMMEC) is an experimental anticancer drug that has been shown to induce the regression of a variety of cancers in animal models . TBMMEC binds to the antigen Cetuximab and its conjugates, which have been found to be effective against colorectal cancer cells .
Synthesis Analysis
The synthesis method of tert-butyl 2-(methylamino)ethylcarbamate comprises the following steps : (a) carrying out reduction reaction on N-tert-butyloxycarbonyl-1,2-ethylenediamine and polyformaldehyde in an organic solvent in the presence of acid at reflux temperature to obtain 2-(N-isobutoxyformamido)ethylisocyanide; (b) carrying out reduction reaction on the 2-(N-isobutoxyformamido)ethylisocyanide and sodium borohydride in an aprotic solvent at 20-30 DEG C to obtain the tert-butyl 2-(methylamino)ethylcarbamate .Molecular Structure Analysis
The molecular formula of Tert-butyl 2-(methylamino)ethylcarbamate is C8H18N2O2 . The InChI code is 1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-5-9-4/h9H,5-6H2,1-4H3,(H,10,11) .Physical and Chemical Properties Analysis
The molecular weight of Tert-butyl 2-(methylamino)ethylcarbamate is 174.24 g/mol . The InChI code is 1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-5-9-4/h9H,5-6H2,1-4H3,(H,10,11) .Wissenschaftliche Forschungsanwendungen
Genotoxicity Assessment
A study assessing the genotoxicity of methyl-tert-butyl ether and other compounds found that these chemicals induce DNA damage in human lymphocytes. This suggests a potential area of research in evaluating the genotoxic effects of similar compounds, including tert-butyl carbamates, on human health (Chen et al., 2008).
Asymmetric Synthesis
Research on N-tert-butanesulfinyl imines highlights their use as intermediates for the asymmetric synthesis of amines. This demonstrates the potential application of tert-butyl carbamates in the synthesis of chiral amines, an important process in the production of pharmaceuticals and other bioactive molecules (Ellman et al., 2002).
Chemical Reactions and Catalysis
A study on phosphazene bases, including compounds with tert-butyl groups, as organocatalysts for the ring-opening polymerization of cyclic esters, highlights their utility in creating polyesters with predictable molecular weights. This suggests potential research applications of tert-butyl carbamates in polymer chemistry and materials science (Zhang et al., 2007).
Environmental Science and Phytoremediation
The uptake, metabolism, and toxicity of methyl tert-butyl ether by weeping willows were studied, showing the potential of plants in the phytoremediation of environments contaminated with tert-butyl compounds. This research area could extend to studying the environmental behavior and remediation potential of tert-butyl carbamates (Yu & Gu, 2006).
Analytical Chemistry
Solid-contact ion-selective electrodes using thioamide derivatives of p-tert-butylcalix[4]arene for the determination of lead(II) in environmental samples demonstrate the analytical applications of tert-butyl compounds in developing sensitive and selective sensors for environmental monitoring (Guzinski et al., 2013).
Wirkmechanismus
Tert-Butyl 2-(methylamino)ethylcarbamate is a Glycine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress related tasks and prevent exercise induced muscle damage .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(methylamino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-6(11)9-4/h5H2,1-4H3,(H,9,11)(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGIDNKIGHDVCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Benzyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2915159.png)


![N-{7-oxaspiro[3.5]nonan-1-yl}-2-phenoxyacetamide](/img/structure/B2915165.png)

![2-((2-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915167.png)

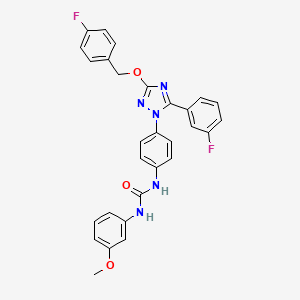
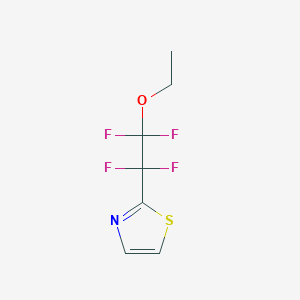
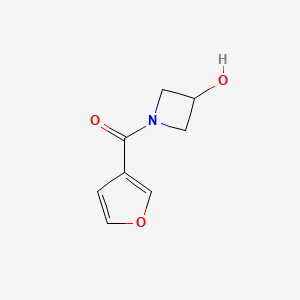
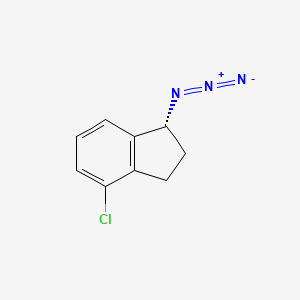
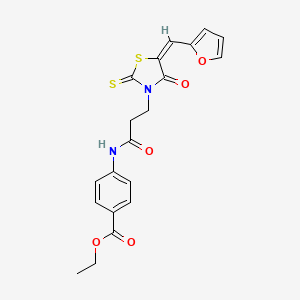
![8-[bis(2-hydroxyethyl)amino]-3-methyl-7H-purine-2,6-dione](/img/structure/B2915179.png)
